7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione
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Overview
Description
7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[55]undecane-1,5-dione is a complex spirocyclic compound characterized by its unique structural features This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione typically involves multi-step reactions. One common method includes the reaction of diarylideneacetones with barbituric acid under refluxing conditions in an aqueous ethanol medium. This process does not require any catalyst and results in the formation of the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties, such as catalysts and optical materials
Mechanism of Action
The mechanism of action of 7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione involves its interaction with molecular targets through its nitrophenyl and dithioxo groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
- 7,11-Bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
Uniqueness
The uniqueness of 7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione lies in its specific combination of nitrophenyl and dithioxo groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14N6O6S2 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
7,11-bis(4-nitrophenyl)-3,9-bis(sulfanylidene)-2,4,8,10-tetrazaspiro[5.5]undecane-1,5-dione |
InChI |
InChI=1S/C19H14N6O6S2/c26-15-19(16(27)23-18(33)22-15)13(9-1-5-11(6-2-9)24(28)29)20-17(32)21-14(19)10-3-7-12(8-4-10)25(30)31/h1-8,13-14H,(H2,20,21,32)(H2,22,23,26,27,33) |
InChI Key |
BPGRWHROPUQIKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3(C(NC(=S)N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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